molecular formula C11H16N2OS B5004843 N-(furan-2-ylmethyl)piperidine-1-carbothioamide

N-(furan-2-ylmethyl)piperidine-1-carbothioamide

Cat. No.: B5004843
M. Wt: 224.32 g/mol
InChI Key: GFGGCCAOYXNGOZ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)piperidine-1-carbothioamide: is an organic compound that features a furan ring attached to a piperidine ring through a carbothioamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)piperidine-1-carbothioamide typically involves the reaction of furan-2-carbaldehyde with piperidine-1-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings. This method involves the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the reactions are carried out in a microwave reactor to optimize reaction time and yield .

Chemical Reactions Analysis

Types of Reactions: N-(furan-2-ylmethyl)piperidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbothioamide group can be reduced to form corresponding amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

Chemistry: N-(furan-2-ylmethyl)piperidine-1-carbothioamide is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets. The furan ring and carbothioamide group can interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
  • N-(furan-2-ylmethyl)-2-(2-hydroxyethyl)piperidine-1-carboxamide
  • Benzotriazole-1-carbothioic acid (furan-2-ylmethyl)amide

Uniqueness: N-(furan-2-ylmethyl)piperidine-1-carbothioamide is unique due to its specific combination of a furan ring and a piperidine ring linked through a carbothioamide group. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

N-(furan-2-ylmethyl)piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c15-11(13-6-2-1-3-7-13)12-9-10-5-4-8-14-10/h4-5,8H,1-3,6-7,9H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGGCCAOYXNGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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